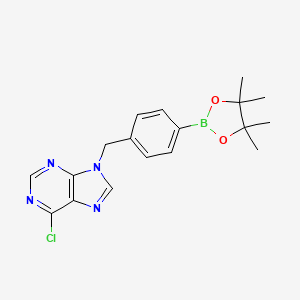
(4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Analytical Challenges and Solutions
Pinacolboronate esters, due to their highly reactive nature, pose significant analytical challenges, particularly in their propensity for facile hydrolysis to boronic acids. These challenges necessitate unconventional analytical strategies for stabilization and adequate solubilization of these compounds for purity analysis. The use of non-aqueous, aprotic diluents, and highly basic mobile phases has been demonstrated as effective in stabilizing various reactive pinacolboronate esters, highlighting the intricacies of working with these compounds in a laboratory setting (Zhong et al., 2012).
Advancements in Polymer Science
In polymer science, the utilization of isopropenyl boronic acid pinacol ester as a comonomer in radical polymerization showcases the versatility of boron-containing monomers. This approach has enabled the synthesis of conventionally inaccessible copolymers, thereby expanding the toolbox for designing novel polymeric materials with specific functional properties (Makino et al., 2020).
Novel Synthetic Methodologies
The development of metal- and additive-free photoinduced borylation methods represents a significant leap forward in the synthesis of boronic acids and esters. This approach circumvents the need for metal catalysts and ligands, offering a greener, more sustainable pathway for generating these compounds, which are pivotal in various synthetic applications (Mfuh et al., 2017).
Material Science Innovations
A fascinating discovery in the realm of material science is the observation of long-lived room-temperature phosphorescence (RTP) from simple arylboronic esters. This finding challenges the prevailing notion that heavy atoms or carbonyl groups are necessary for efficient phosphorescence in organic materials. The phosphorescence properties of arylboronic esters, such as those related to (4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)boronic acid pinacol ester, offer new avenues for developing phosphorescent materials without the need for heavy atoms (Shoji et al., 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
6-chloro-9-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BClN4O2/c1-17(2)18(3,4)26-19(25-17)13-7-5-12(6-8-13)9-24-11-23-14-15(20)21-10-22-16(14)24/h5-8,10-11H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJVCAHLBABCLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3C=NC4=C3N=CN=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

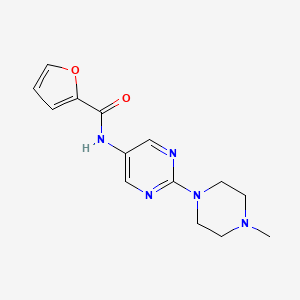
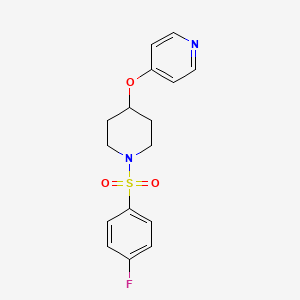
![7-(3-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2764640.png)
![8-[[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2764641.png)
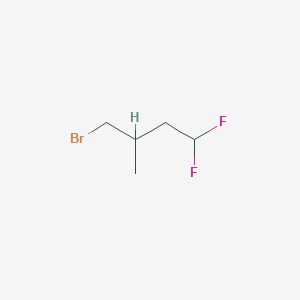
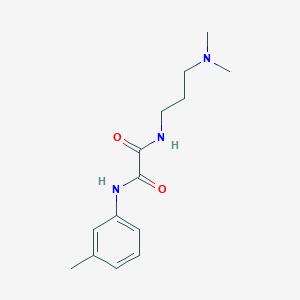
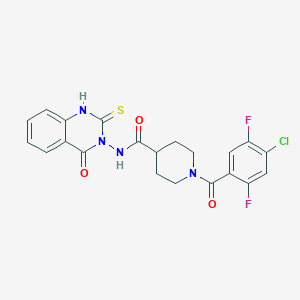
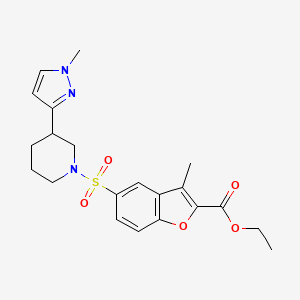
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone](/img/structure/B2764649.png)
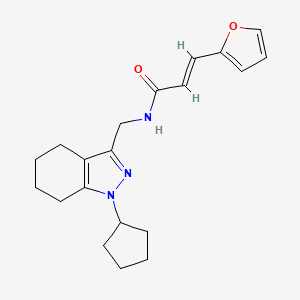
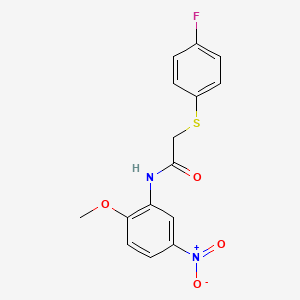
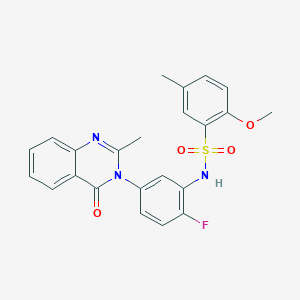
![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 5-methyl-3-isoxazolecarboxylate](/img/structure/B2764655.png)
